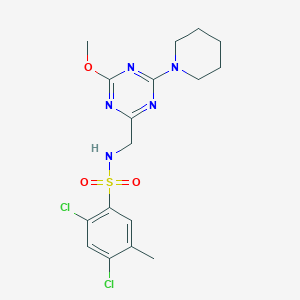

![molecular formula C11H16N2O3S B2733362 1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol CAS No. 1155934-53-4](/img/structure/B2733362.png)

1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

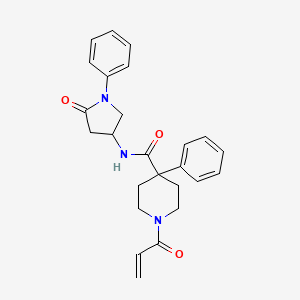

“1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol” is a synthetic molecule . It belongs to the class of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis

The molecular formula of “1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol” is C11H16N2O3S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol” is 256.32. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

A study focused on the synthesis and spectral analysis of a series of compounds, including derivatives similar to "1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol". These compounds were synthesized through a multi-step process involving organic acids, esters, hydrazides, and thiols. The structural elucidation was performed using modern spectroscopic techniques, demonstrating the compound's role in the synthesis of complex organic molecules with potential biological activities (Khalid et al., 2016).

Biological Evaluation

The biological potential of novel sulfonamide drugs synthesized from reactions including "1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol" and its derivatives was investigated. These compounds showed promising antibacterial activity against Escherichia coli and Bacillus Subtilis, indicating their potential as future medicinal drugs. The study also assessed the cytotoxicity of these compounds, finding them to have acceptable safety profiles for human use (Hussain et al., 2022).

Antifungal Activity

A series of 3-[4-(alkyl/arylsulfonylamido)phenyl]-3-ethyl-2,6-piperidinediones, derivatives of aminoglutethimide, were synthesized and evaluated for their antifungal activity. These compounds, related to "1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol," showed moderate antifungal activities against Aspergillus and Candida spp., with one derivative exhibiting activities comparable to ketoconazole (Briganti et al., 1997).

Anticancer Agents

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to the core structure of "1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol," demonstrated significant anticancer activity. These compounds were synthesized and evaluated against cancer cell lines, with some showing potent activity. This highlights the compound's relevance in developing new anticancer therapies (Rehman et al., 2018).

Enzyme Inhibition

Compounds synthesized from "1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol" and its derivatives were evaluated for their enzyme inhibition properties. They exhibited talented activity against butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. This indicates the potential therapeutic application of these compounds in treating such conditions (Khalid et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)sulfonylpiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(14)8-13/h3-6,10,14H,1-2,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTGKVGLIMYEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

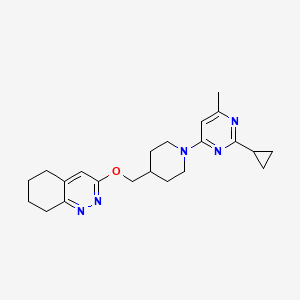

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)

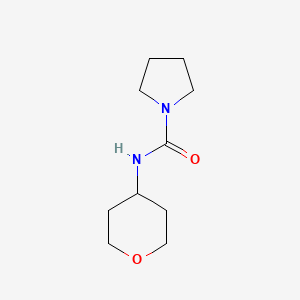

![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)

![{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2733298.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)